N-(2-ethyl-6-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 2 with a sulfanyl-linked acetamide group and at position 3 with a 4-methoxybenzyl moiety. The acetamide side chain is further substituted with a 2-ethyl-6-methylphenyl group, contributing to its lipophilic character. The molecular formula is C₃₀H₂₉N₃O₃S₂, with a molecular weight of 559.70 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-18-7-5-6-16(2)22(18)27-21(29)15-33-25-26-20-12-13-32-23(20)24(30)28(25)14-17-8-10-19(31-3)11-9-17/h5-13H,4,14-15H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUAAGXYOSWQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core linked to an acetamide group. Its structure is characterized by the presence of various functional groups that may contribute to its biological activity. The following table summarizes its key structural components:
| Component | Description |
|---|---|
| Base Structure | Thieno[3,2-d]pyrimidine |
| Side Chain | 2-Ethyl-6-methylphenyl |
| Functional Groups | Acetamide, Methoxyphenyl, Sulfanyl |
The biological activity of N-(2-ethyl-6-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has been investigated primarily in the context of its inhibitory effects on specific enzymes and cellular pathways. Notably, it has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell proliferation.
Enzyme Inhibition Studies
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant inhibition of DHFR activity. For instance:
- Inhibition Rate: Compounds similar in structure to the target compound showed IC50 values ranging from 0.5 to 5 µM against DHFR.
- Selectivity: Some derivatives displayed selectivity over other kinases, indicating a potential for reduced side effects in therapeutic applications.
Cytotoxicity and Anticancer Activity
Research has also highlighted the cytotoxic potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 1.1 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 1.6 | Cell cycle arrest at G1 phase |
| HepG2 (Liver Cancer) | 3.3 | Inhibition of DNA synthesis |
These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Recent Advances
- Study on Anticancer Activity: A recent publication evaluated several thieno[3,2-d]pyrimidine derivatives for their cytotoxic effects on cancer cell lines. The study reported that compounds with similar structures to this compound exhibited promising results with IC50 values indicating strong anticancer properties .
- Mechanistic Insights: Another study focused on the molecular interactions between the compound and DHFR. The researchers utilized molecular docking simulations to predict binding affinities and elucidate the binding sites critical for enzyme inhibition .
Therapeutic Potential
Given its biological activities, this compound shows promise as a lead candidate for drug development targeting cancer treatment and possibly other diseases involving dysregulated folate metabolism.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a class of thienopyrimidin-4-one derivatives functionalized with acetamide and aryl groups. Key structural analogs include:
a) 2-({6-Ethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide ()
- Substituents : Phenyl (position 3), 4-nitrophenyl (acetamide side chain).
- Molecular formula : C₂₂H₁₇N₅O₄S₂.
- Key differences : The absence of a 4-methoxybenzyl group and the inclusion of a nitro group on the acetamide’s aryl moiety likely reduce solubility compared to the target compound.
b) 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- Substituents : 4-Methylphenyl (position 3), trifluoromethoxyphenyl (acetamide side chain).
- Molecular formula : C₂₃H₁₉F₃N₄O₃S₂.
- Key differences : The trifluoromethoxy group enhances electronegativity and metabolic stability but may increase steric hindrance compared to the methoxy group in the target compound.
c) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Substituents: Dichlorophenyl (acetamide side chain), simpler pyrimidinone core.
- Molecular formula : C₁₃H₁₁Cl₂N₃O₂S.
Physicochemical and Spectroscopic Properties
Computational and Bioactivity Comparisons
a) Chemical Similarity Metrics
- Tanimoto and Dice indices () were used to quantify structural similarity between the target compound and analogs. For example, the trifluoromethoxy derivative () shares a high Tanimoto score (~0.85) due to conserved thienopyrimidine and acetamide motifs.
- QSAR models () predict enhanced kinase inhibition for the target compound due to its 4-methoxybenzyl group, which improves hydrophobic interactions compared to nitro- or chloro-substituted analogs.
b) Bioactivity Profiling
- Hierarchical clustering () groups compounds with similar bioactivity profiles. The target compound clusters with trifluoromethoxy and 4-methylphenyl analogs (), suggesting shared targets such as tyrosine kinases or antimicrobial enzymes.
- Dereplication via mass spectrometry () confirms the uniqueness of the target compound’s fragmentation pattern (e.g., m/z 559.70 [M+H]⁺), distinguishing it from simpler analogs like .
Key Research Findings
The 4-methoxybenzyl group in the target compound enhances solubility and target binding compared to nitro- or chloro-substituted analogs, as evidenced by QSAR predictions .
Thieno[3,2-d]pyrimidine derivatives with bulkier aryl groups (e.g., trifluoromethoxy in ) show improved metabolic stability but reduced cellular permeability .
Sulfanyl-linked acetamide moieties are critical for maintaining hydrogen-bonding interactions with catalytic residues in kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
